4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as building blocks in organic synthesis .
Mode of Action
Similar compounds have been reported to undergo catalytic protodeboronation utilizing a radical approach . This process involves the removal of a boron group from the molecule, which can lead to various transformations .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Similar compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the bromination of thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then reacted with a furan-pyridine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different functionalized products.
Scientific Research Applications
4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide: shares similarities with other heterocyclic compounds containing thiophene, furan, and pyridine rings.
Thiophene Derivatives: Compounds like 2-bromothiophene and 3-bromothiophene.
Furan Derivatives: Compounds like 2-furoic acid and 5-bromofuran.
Pyridine Derivatives: Compounds like 2-bromopyridine and 3-bromopyridine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c16-12-5-14(21-9-12)15(19)18-7-10-4-11(8-17-6-10)13-2-1-3-20-13/h1-6,8-9H,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXRBGXJWBAPRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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